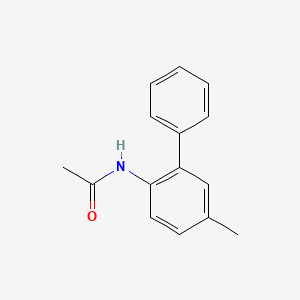
2-Acetamino-5-methylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamino-5-methylbiphenyl is an organic compound with the molecular formula C15H15NO It is a derivative of biphenyl, where an acetamino group is attached to the second carbon and a methyl group to the fifth carbon of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-5-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the process involves the coupling of 2-bromo-5-methylbiphenyl with acetamide in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetamino-5-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 2-acetamino-5-carboxybiphenyl.
Reduction: The acetamino group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: 2-Acetamino-5-carboxybiphenyl.
Reduction: 2-Amino-5-methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-Acetamino-5-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Acetamino-5-methylbiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Acetamino-3’-methylbiphenyl
- 2-Acetamino-4-methylbiphenyl
- 2-Acetamino-6-methylbiphenyl
Comparison: 2-Acetamino-5-methylbiphenyl is unique due to the specific positioning of the acetamino and methyl groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-(4-methyl-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-15(16-12(2)17)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
KCJSROIEMGYGTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


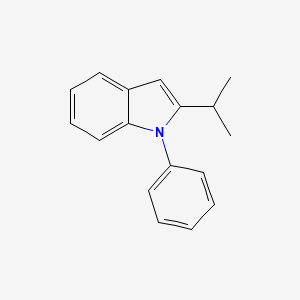


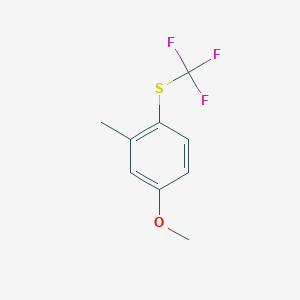
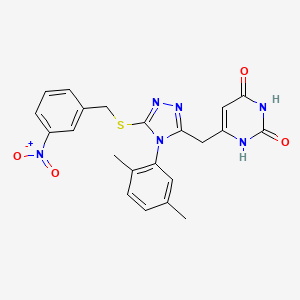

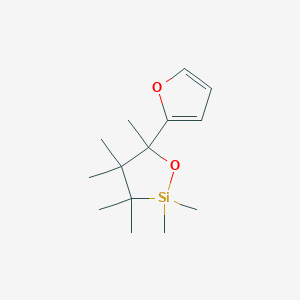
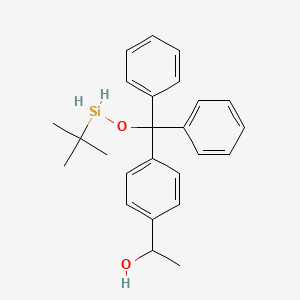

![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
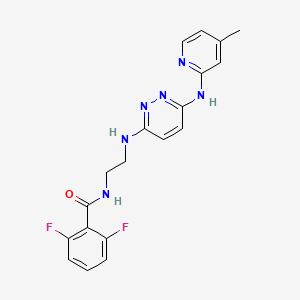
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)

